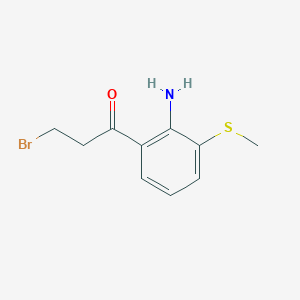
2-Ethylhexane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexane-1,3-diamine is an organic compound with the molecular formula C8H20N2 It is a diamine, meaning it contains two amine groups (-NH2) attached to a hydrocarbon chain
Méthodes De Préparation
2-Ethylhexane-1,3-diamine can be synthesized through several methods. One common approach involves the reaction of 2-ethylhexanol with ammonia under high pressure and temperature conditions. This process typically requires a catalyst, such as a transition metal, to facilitate the reaction. Another method involves the reductive amination of 2-ethylhexanone using ammonia and a reducing agent like sodium borohydride.
Analyse Des Réactions Chimiques
2-Ethylhexane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Condensation: this compound can react with carbonyl compounds to form Schiff bases or imines.
Applications De Recherche Scientifique
2-Ethylhexane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
Industry: It is used in the production of polymers, resins, and other materials due to its ability to form stable chemical bonds.
Mécanisme D'action
The mechanism of action of 2-Ethylhexane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine groups can form hydrogen bonds with these targets, leading to changes in their structure and function. This compound may also participate in redox reactions, altering the oxidative state of the target molecules.
Comparaison Avec Des Composés Similaires
2-Ethylhexane-1,3-diamine can be compared to other diamines, such as ethylenediamine and hexamethylenediamine. While all these compounds contain two amine groups, their chemical properties and applications differ due to variations in their hydrocarbon chains. For example, ethylenediamine has a shorter chain and is commonly used in the production of chelating agents, while hexamethylenediamine is used in the manufacture of nylon.
Similar compounds include:
Ethylenediamine: Used in the production of chelating agents and as a building block for various chemicals.
Hexamethylenediamine: Used in the production of nylon and other polymers.
1,3-Diaminopropane: Used in the synthesis of pharmaceuticals and as a cross-linking agent in polymer chemistry.
Propriétés
Numéro CAS |
10157-78-5 |
|---|---|
Formule moléculaire |
C8H20N2 |
Poids moléculaire |
144.26 g/mol |
Nom IUPAC |
2-ethylhexane-1,3-diamine |
InChI |
InChI=1S/C8H20N2/c1-3-5-8(10)7(4-2)6-9/h7-8H,3-6,9-10H2,1-2H3 |
Clé InChI |
DIKQYXQNRSMPGZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(CC)CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



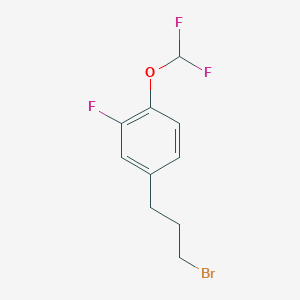
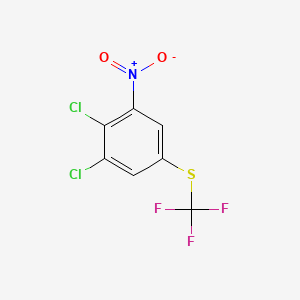

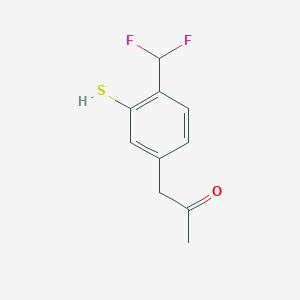
![4-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14065270.png)
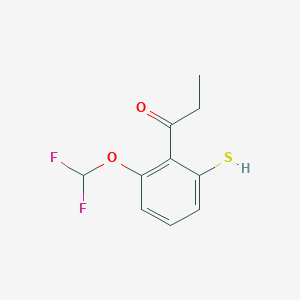
![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[2-(4-fluorophenyl)-4,5-dihydrooxazole-kappaN3]](/img/structure/B14065279.png)
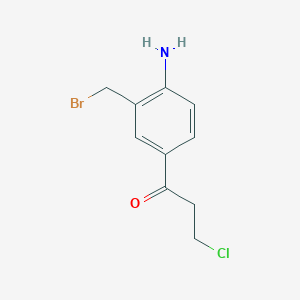
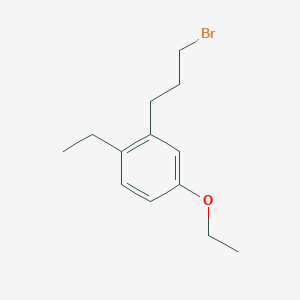
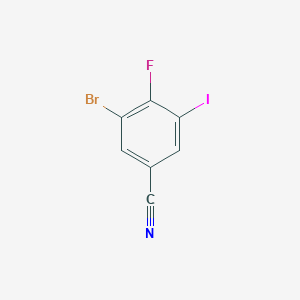
![5-[2-[(7aR)-7a-methyl-1-[7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14065315.png)

